Cas no 1256345-97-7 ((6-(Propylthio)pyridin-3-yl)boronic acid)
(6-(Propylthio)pyridin-3-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (6-(Propylthio)pyridin-3-yl)boronic acid
- 2-(Propylthio)pyridine-5-boronic acid
- ACMC-209awc
- AG-L-21504
- AK101195
- ANW-18394
- CTK4B4517
- MolPort-015-142-913
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- MDL: MFCD16036113
- Inchi: 1S/C8H12BNO2S/c1-2-5-13-8-4-3-7(6-10-8)9(11)12/h3-4,6,11-12H,2,5H2,1H3
- InChI Key: OLKGUNOWBUOIHM-UHFFFAOYSA-N
- SMILES: S(C1C=CC(B(O)O)=CN=1)CCC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
(6-(Propylthio)pyridin-3-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029181172-1g |
(6-(Propylthio)pyridin-3-yl)boronic acid |
1256345-97-7 | 95% | 1g |
$592.80 | 2023-09-03 | |
| Chemenu | CM136771-1g |
(6-(Propylthio)pyridin-3-yl)boronic acid |
1256345-97-7 | 95+% | 1g |
$654 | 2021-08-05 | |
| Matrix Scientific | 094388-250mg |
(6-(Propylthio)pyridin-3-yl)boronic acid, 95+% |
1256345-97-7 | 95+% | 250mg |
$681.00 | 2023-09-10 | |
| Matrix Scientific | 094388-1g |
(6-(Propylthio)pyridin-3-yl)boronic acid, 95+% |
1256345-97-7 | 95+% | 1g |
$1512.00 | 2023-09-10 | |
| TRC | P838565-10mg |
2-(Propylthio)pyridine-5-boronic acid |
1256345-97-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P838565-50mg |
2-(Propylthio)pyridine-5-boronic acid |
1256345-97-7 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | P838565-100mg |
2-(Propylthio)pyridine-5-boronic acid |
1256345-97-7 | 100mg |
$ 250.00 | 2022-06-03 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0462-100mg |
(6-(propylthio)pyridin-3-yl)boronic acid |
1256345-97-7 | 95% | 100mg |
¥852.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0462-250mg |
(6-(propylthio)pyridin-3-yl)boronic acid |
1256345-97-7 | 95% | 250mg |
¥1359.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0462-500mg |
(6-(propylthio)pyridin-3-yl)boronic acid |
1256345-97-7 | 95% | 500mg |
¥2264.0 | 2024-04-25 |
(6-(Propylthio)pyridin-3-yl)boronic acid Suppliers
(6-(Propylthio)pyridin-3-yl)boronic acid Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on (6-(Propylthio)pyridin-3-yl)boronic acid
Comprehensive Guide to (6-(Propylthio)pyridin-3-yl)boronic acid (CAS No. 1256345-97-7): Properties, Applications, and Market Insights
(6-(Propylthio)pyridin-3-yl)boronic acid (CAS No. 1256345-97-7) is a specialized boronic acid derivative that has gained significant attention in the fields of pharmaceutical research, material science, and organic synthesis. This compound, characterized by its unique pyridine-thioether-boronic acid structure, serves as a versatile building block in modern chemistry. With the growing demand for heterocyclic boronic acids in drug discovery and catalysis, understanding this compound's properties and applications becomes essential for researchers and industry professionals.
The molecular structure of (6-(Propylthio)pyridin-3-yl)boronic acid combines three functional moieties: a pyridine ring, a propylthio linker, and a boronic acid group. This combination creates a molecule with interesting electronic properties and reactivity patterns. The boronic acid functionality makes it particularly valuable for Suzuki-Miyaura cross-coupling reactions, one of the most widely used methods for carbon-carbon bond formation in medicinal chemistry and materials science.
Recent trends in drug discovery have shown increased interest in boron-containing compounds, with several boronic acid drugs already approved by regulatory agencies. The (6-(Propylthio)pyridin-3-yl)boronic acid structure offers potential for developing new therapeutic agents, particularly in areas like enzyme inhibition and proteasome targeting. Its pyridine-thioether moiety may contribute to enhanced bioavailability and target binding compared to simpler boronic acids.
In material science applications, (6-(Propylthio)pyridin-3-yl)boronic acid serves as a precursor for constructing functionalized polymers and coordination complexes. The compound's ability to form stable boronate esters with diols makes it valuable for developing sensors and responsive materials. Researchers are exploring its use in creating self-healing materials and smart coatings that respond to environmental stimuli.
The synthesis of (6-(Propylthio)pyridin-3-yl)boronic acid typically involves halogen-metal exchange or direct borylation strategies starting from appropriate pyridine precursors. Recent advances in catalytic borylation methods have improved the efficiency of producing such heteroaryl boronic acids, making them more accessible for research and development purposes. Proper handling requires attention to the compound's sensitivity to moisture and air, though it remains stable under appropriate storage conditions.
Market analysis indicates growing demand for specialty boronic acids like (6-(Propylthio)pyridin-3-yl)boronic acid, driven by expansion in pharmaceutical R&D and advanced material development. The compound's price and availability vary depending on purity requirements and order quantities, with custom synthesis options available for specific research needs. Several suppliers now offer this chemical with detailed analytical data and certificates of analysis to support quality-sensitive applications.
From a safety perspective, (6-(Propylthio)pyridin-3-yl)boronic acid requires standard laboratory precautions typical for organoboron compounds. While not classified as highly hazardous, proper personal protective equipment should be used when handling the material. Researchers should consult the safety data sheet for specific handling and disposal guidelines, particularly regarding its potential reactivity with strong oxidizers.
The future outlook for (6-(Propylthio)pyridin-3-yl)boronic acid appears promising, with potential applications emerging in bioconjugation chemistry, drug delivery systems, and catalytic processes. As synthetic methodologies continue to advance and the understanding of boron-containing compounds deepens, this specialized boronic acid derivative is likely to find even broader utility across multiple scientific disciplines.
For researchers considering working with (6-(Propylthio)pyridin-3-yl)boronic acid, it's recommended to review recent literature on boronic acid applications and consult with suppliers regarding optimal purity grades for specific applications. The compound's versatility makes it a valuable addition to the toolkit of medicinal chemists, material scientists, and synthetic organic chemists working on cutting-edge research projects.
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